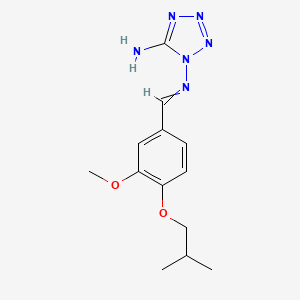![molecular formula C15H14N4O4 B5713297 methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate](/img/structure/B5713297.png)
methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate, also known as MIHBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MIHBA is a member of the hydrazide-hydrazone class of compounds, which have been shown to possess a range of biological activities.
Mécanisme D'action
The mechanism of action of methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate is not yet fully understood, but it is believed to involve the inhibition of key enzymes involved in bacterial and fungal cell wall synthesis. This compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro, making it a potentially safe and effective compound for use in scientific research. This compound has also been shown to possess antioxidant properties, which may have beneficial effects on cellular health and function.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate has several advantages as a research tool, including its potent antimicrobial and anticancer activities, low toxicity, and ease of synthesis. However, this compound also has limitations, including its limited solubility in water and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research on methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate. One area of interest is the development of this compound-based antimicrobial and antifungal agents for clinical use. Another area of interest is the development of this compound-based anticancer drugs, which may have the potential to target a wide range of cancer types. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its chemical and biological properties for use in scientific research.
In conclusion, this compound is a synthetic compound with potent antimicrobial and anticancer activities that has potential applications in scientific research. The synthesis method of this compound is relatively straightforward, and the compound has low toxicity in vitro. This compound has several advantages as a research tool, but also has limitations that need to be addressed in future studies. Overall, this compound represents a promising candidate for the development of new antimicrobial, antifungal, and anticancer agents.
Méthodes De Synthèse
Methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate can be synthesized using a multistep process that involves the condensation of isonicotinic acid hydrazide with 2-amino benzoic acid methyl ester. The resulting product is then treated with acetic anhydride to form this compound. The purity of the synthesized compound can be confirmed using analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
Methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate has been shown to possess a range of biological activities, including antimicrobial, antifungal, and anticancer properties. This compound has been tested against a variety of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans, and has been found to exhibit potent antimicrobial activity. This compound has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for anticancer drug development.
Propriétés
IUPAC Name |
methyl 2-[(pyridine-4-carbonylamino)carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-23-14(21)11-4-2-3-5-12(11)17-15(22)19-18-13(20)10-6-8-16-9-7-10/h2-9H,1H3,(H,18,20)(H2,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZARMSHQCTXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NNC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-3-furamide](/img/structure/B5713233.png)

![methyl 4-methyl-3-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5713242.png)


![N-(3-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]urea](/img/structure/B5713276.png)
![ethyl 4-[(N-benzoylglycyl)amino]benzoate](/img/structure/B5713283.png)
![N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5713288.png)
![5-(4-methoxyphenyl)-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5713293.png)
![N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B5713303.png)
